molecular formula C24H25FN4O5 B1141187 Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate CAS No. 1189916-86-6

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate

Cat. No. B1141187
M. Wt: 471.504
InChI Key: YSQDMQRPJOGQNV-HPRDVNIFSA-N
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Description

The compound belongs to a class of chemicals that are often synthesized for their potential biological activities and chemical properties. Research in this area explores various synthetic routes, molecular structures, and the potential for application in different fields, excluding direct drug use or dosage considerations.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including acylation, nucleophilic substitution, and optimization of reaction conditions for improved yields. For example, Gan et al. (2021) detailed the synthesis of phenyl carbamate derivatives as intermediates in antitumor drugs through acylation and nucleophilic substitution, demonstrating the complexity and the precise conditions required for such syntheses (Gan et al., 2021).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. Single-crystal X-ray diffraction is a common technique used to elucidate the molecular geometry, as demonstrated by Hu et al. (2011) for a structurally related compound (Hu et al., 2011).

Chemical Reactions and Properties

Carbamates, such as the one described, undergo various chemical reactions, including cyclization and hydrolysis, under specific conditions. The study of these reactions helps in understanding the stability and reactivity of the compounds. For instance, Rahmathullah et al. (1999) explored the synthesis and evaluation of carbamate analogues for their prodrug potential, indicating the versatility and reactivity of such compounds (Rahmathullah et al., 1999).

Scientific Research Applications

  • Synthesis of Antitumor Drug Intermediates :

    • Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an analogue of the target compound, was synthesized as an important intermediate for antitumor drugs. The compound is particularly used in small molecular inhibitors for anti-tumor applications. Its synthesis involves acylation and nucleophilic substitution, starting from 6-chloropyrimidine-4-amine (Gan et al., 2021).
  • Derivative Formation for Biological Applications :

    • The formation of Schiff bases from 5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with various carbamates, leading to compounds with potential biological applications, was reported. These compounds further undergo reactions to form different types of carbamates, suggesting a diverse range of chemical modifications and applications (Velikorodov et al., 2019).
  • Development of Prodrugs :

    • The synthesis and evaluation of carbamate analogues as prodrugs against Pneumocystis carinii pneumonia (PCP) were described. This study illustrates the potential of carbamate derivatives in medicinal chemistry, highlighting their role in enhancing the therapeutic index of drugs (Rahmathullah et al., 1999).
  • Exploring Chemical Modifications :

    • The chemical modification of the pyridine moiety in the molecule, specifically the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, was investigated to optimize biological properties. This study underscores the significance of structural modifications in enhancing the biological activity of carbamate derivatives (Ukrainets et al., 2015).

properties

IUPAC Name

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQDMQRPJOGQNV-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate

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